molecular formula C10H6Cl2N2O B1462690 6-(2,5-Dichlorophenyl)pyridazin-3-ol CAS No. 1154599-00-4

6-(2,5-Dichlorophenyl)pyridazin-3-ol

Cat. No.: B1462690
CAS No.: 1154599-00-4
M. Wt: 241.07 g/mol
InChI Key: JFLZOMLJHYGPFG-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)pyridazin-3-ol is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 6-(2,5-Dichlorophenyl)pyridazin-3-ol typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-(2,5-Dichlorophenyl)pyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridazinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

6-(2,5-Dichlorophenyl)pyridazin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, hypertension, and diabetes.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(2,5-Dichlorophenyl)pyridazin-3-ol can be compared with other pyridazine derivatives, such as:

    Pyridazinone: Known for its broad spectrum of pharmacological activities.

    Dihydropyridazinone: Exhibits enhanced potency in certain biological assays.

    Pyridaben: Used as an agrochemical with herbicidal properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-(2,5-Dichlorophenyl)pyridazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridazine ring substituted with a dichlorophenyl group, which may influence its biological properties. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Formation of the Pyridazine Ring : The initial step often involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : The introduction of the 2,5-dichlorophenyl group can be achieved through electrophilic aromatic substitution methods.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The compound may act as an inhibitor of various enzymes or receptors involved in disease processes.

Potential Mechanisms:

  • Cyclooxygenase Inhibition : Similar compounds have shown promise as selective COX-2 inhibitors, which are critical in inflammatory pathways .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress .

Antimicrobial Activity

Research indicates that pyridazine derivatives can possess significant antimicrobial properties. For instance:

  • A study demonstrated that similar pyridazinone derivatives exhibited potent antimicrobial effects against various bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

  • Compounds structurally related to this compound have shown cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been linked to its ability to inhibit cyclooxygenase enzymes:

  • Studies indicate that certain pyridazine derivatives demonstrate superior selectivity towards COX-2 over COX-1, potentially leading to fewer side effects compared to traditional NSAIDs .

Research Findings

StudyFindings
Malinka et al. (2020)Investigated the synthesis and biological evaluation of pyridazinone derivatives showing significant COX-2 inhibition and anti-inflammatory activity .
ResearchGate StudyReported on the synthesis and bioactivity of pyridazinone derivatives with promising antimicrobial properties .
ACS PublicationsDiscussed structure-property relationships in pyridazine derivatives and their implications for drug design .

Case Studies

  • Cyclooxygenase Inhibition : In a comparative study, several pyridazinone derivatives were evaluated for their COX inhibitory activity. The results indicated that modifications in the structure significantly affected their selectivity and potency against COX enzymes.
  • Cytotoxicity Assessment : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLZOMLJHYGPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NNC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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